molecular formula C8H7CuO3 B1464077 Copper(I) 3-methylsalicylate CAS No. 326477-70-7

Copper(I) 3-methylsalicylate

Cat. No. B1464077
M. Wt: 214.68 g/mol
InChI Key: CPPQOSMKJDPRID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(I) 3-Methylsalicylate is an organo-metallic compound . It is used as a catalyst for various reactions including carbon-carbon bond formation, oxidative arylthiation, and reductive cross-coupling .


Molecular Structure Analysis

The molecular formula of Copper(I) 3-Methylsalicylate is C8H7CuO3 . The canonical SMILES representation is CC1=CC=CC(=C1[O-])C(=O)O.[Cu+] .


Chemical Reactions Analysis

Copper(I) 3-Methylsalicylate is used as a catalyst for several reactions. These include carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination .


Physical And Chemical Properties Analysis

Copper(I) 3-Methylsalicylate is a solid at room temperature . Its molecular weight is 214.69 .

Scientific Research Applications

Catalyst in Chemical Synthesis

Copper(I) 3-methylsalicylate has been identified as an efficient catalyst in various chemical reactions. It mediates N-arylation reactions of both aliphatic and aromatic heterocycles under moderate conditions, showing versatility with electron-rich and electron-poor aryl bromides. This demonstrates its utility in synthesizing N-arylation products with high yields, indicating its efficiency and broad application potential in chemical synthesis (Farahat & Boykin, 2014).

Application in Organic Synthesis

Further extending its application, Copper(I) 3-methylsalicylate (CuMeSal) facilitates the Chan–Lam N-Arylation of heterocycles, which is a significant process in organic synthesis. It successfully mediates reactions between aryl boronic acids and aromatic heterocycles under moderate conditions. This utility underscores its role in organic chemistry, especially in forming N-arylation products in reasonable yields (Farahat & Boykin, 2015).

Role in Polymer Chemistry

In polymer chemistry, Copper(I) 3-methylsalicylate has been used in the living radical polymerization process. It aids in the polymerization of methyl methacrylate in an ionic liquid, enhancing the reaction rate and yielding polymers with narrow polydispersity. This application highlights its importance in the field of materials science and polymer engineering (Carmichael et al., 2000).

Contribution to Drug Discovery

While the direct use in drug discovery isn't specified, Copper(I) 3-methylsalicylate's role in click chemistry, a method used in drug discovery, is noteworthy. Click chemistry, where Copper(I) catalysis is a key component, plays a significant role in various aspects of drug discovery. It's used in lead finding, combinatorial chemistry, proteomics, and DNA research. Copper(I) compounds, including Copper(I) 3-methylsalicylate, are crucial in these applications due to their catalytic activity and stability (Kolb & Sharpless, 2003).

Safety And Hazards

Copper(I) 3-Methylsalicylate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses a Copper(I)-Catalyzed Addition/Annulation Sequence for the Two-Component Synthesis of γ-Ylidenebutenolides . This paper could provide valuable insights into the potential applications of Copper(I) 3-Methylsalicylate in similar reactions.

properties

IUPAC Name

2-carboxy-6-methylphenolate;copper(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPQOSMKJDPRID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7CuO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715753
Record name Copper(1+) 2-carboxy-6-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper(I) 3-methylsalicylate

CAS RN

326477-70-7
Record name Copper(1+) 2-carboxy-6-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 326477-70-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copper(I) 3-methylsalicylate
Reactant of Route 2
Copper(I) 3-methylsalicylate
Reactant of Route 3
Copper(I) 3-methylsalicylate
Reactant of Route 4
Copper(I) 3-methylsalicylate
Reactant of Route 5
Copper(I) 3-methylsalicylate
Reactant of Route 6
Copper(I) 3-methylsalicylate

Citations

For This Compound
134
Citations
AA Farahat, DW Boykin - Tetrahedron Letters, 2014 - Elsevier
Copper(I) 3-methylsalicylate mediates N-arylation reactions of both aliphatic and aromatic heterocycles under moderate reaction conditions. Both electron rich and electron poor aryl …
Number of citations: 0 www.sciencedirect.com
AA Farahat, DW Boykin - Synthetic Communications, 2015 - Taylor & Francis
Copper(I) 3-methylsalicylate (CuMeSal) mediates N-arylation reactions between aryl boronic acids and aromatic heterocycles (Chan–Lam coupling) under moderate reaction conditions …
Number of citations: 0 www.tandfonline.com
C Savarin, J Srogl, LS Liebeskind - Organic letters, 2001 - ACS Publications
A new methodology for the synthesis of substituted alkynes is described. In the presence of copper(I) thiophene-2-carboxylate (CuTC) or copper (I) 3-methylsalicylate (CuMeSal), the …
Number of citations: 0 pubs.acs.org
FA Alphonse, F Suzenet, A Keromnes, B Lebret… - Synlett, 2002 - thieme-connect.com
The palladium-catalyzed coupling reaction of 3-thiomethyl-1, 2, 4-triazine 1 with different organoboron compounds in the presence of copper (I) 3-methylsalicylate proceeds to afford the …
Number of citations: 0 www.thieme-connect.com
M Egi, LS Liebeskind - Organic Letters, 2003 - ACS Publications
Heteroaromatic Thioether−Organostannane Cross-Coupling | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS Publications. Most Trusted. …
Number of citations: 0 pubs.acs.org
ZE Blastik, S Voltrová, V Matoušek… - Angewandte Chemie …, 2017 - Wiley Online Library
We report an efficient and scalable synthesis of azidotrifluoromethane (CF 3 N 3 ) and longer perfluorocarbon‐chain analogues (R F N 3 ; R F =C 2 F 5 , n C 3 F 7 , n C 8 F 17 ), which …
Number of citations: 0 onlinelibrary.wiley.com
AA Farahat, DW Boykin - Synthesis, 2011 - thieme-connect.com
2, 4-Bis (methylsulfanyl) pyrimidine undergoes unusual regioselective cross-coupling reactions with aryl boronic acids and organostannanes in the presence of copper (I) 3-…
Number of citations: 0 www.thieme-connect.com
J Hyvl, J Srogl - 2010 - Wiley Online Library
A convenient synthesis of substituted benzothiazoles has been accomplished by way of a copper catalyzed reaction of aromatic disulfide amines and aldehydes. The process, which …
S Voltrová, J Filgas, P Slavíček, P Beier - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
Azidofluoromethane was prepared for the first time by the nucleophilic displacement of bromofluoromethane with sodium azide. This volatile and unstable compound was isolated by …
Number of citations: 0 pubs.rsc.org
LS Liebeskind, H Yang, H Li - Angewandte Chemie, 2009 - Wiley Online Library
In the past decade great strides have been made in discovering novel methods for the metal-catalyzed construction of CÀC and CÀX bonds from organic halides/sulfonates/…
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.